molecular formula C23H20N4O2 B15043122 (4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043122
M. Wt: 384.4 g/mol
InChI Key: MUZDZIXYFWBELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazolone family, a class of heterocyclic compounds known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and antifungal activities . Its structure features a pyrazol-3-one core substituted with two phenyl groups at positions 2 and 5, a hydrazinylidene moiety at position 4, and a 2-ethoxyphenyl substituent on the hydrazine-derived side chain.

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H20N4O2/c1-2-29-20-16-10-9-15-19(20)24-25-22-21(17-11-5-3-6-12-17)26-27(23(22)28)18-13-7-4-8-14-18/h3-16,26H,2H2,1H3

InChI Key

MUZDZIXYFWBELU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound (4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer and antimicrobial activities, supported by various research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}

Anticancer Activity

Research indicates that hydrazone derivatives often exhibit significant anticancer properties. A study conducted on similar pyrazole derivatives found that modifications in the hydrazone structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with electron-donating groups on the phenyl ring displayed improved growth inhibition against human liver carcinoma cells (HepG-2) and other cancer cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AHepG-25.0
Compound BMCF-77.5
Compound CA5496.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that hydrazone derivatives can inhibit the growth of various bacteria and fungi. In particular, derivatives with substituted phenyl rings demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Hydrazone Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound DE. coli15
Compound ES. aureus10
Compound FC. albicans20

The biological activity of (4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that hydrazone derivatives can promote programmed cell death in cancer cells through mitochondrial pathways.
  • Membrane Disruption : Antimicrobial activity may arise from the disruption of microbial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A clinical trial involving a similar pyrazole derivative demonstrated a significant reduction in tumor size among patients with advanced melanoma after a treatment regimen lasting eight weeks .
  • Another study reported successful outcomes using a hydrazone derivative for treating bacterial infections resistant to conventional antibiotics, showcasing its potential as an alternative therapeutic agent .

Chemical Reactions Analysis

Hydrazone Group Reactivity

The hydrazinylidene moiety (-N=N-) enables characteristic reactions such as condensation and cyclization :

  • Condensation with Carbonyl Compounds : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form Schiff base derivatives. For example:

    Hydrazinylidene compound+RCHOH+,  EtOHRCH=N-N-Core+H2O\text{Hydrazinylidene compound} + \text{RCHO} \xrightarrow{\text{H}^+,\; \text{EtOH}} \text{RCH=N-N-Core} + \text{H}_2\text{O}

    Yields range from 65–80% depending on the aldehyde’s electronic properties .

  • Cyclization Reactions : Under thermal conditions (80–100°C), the hydrazone group facilitates intramolecular cyclization to form pyrazole or triazole derivatives. For instance, heating in dimethylformamide (DMF) with Cu(I) catalysts produces fused heterocycles.

Pyrazolone Core Reactivity

The pyrazolone ring participates in electrophilic substitution and ring-opening reactions:

  • Electrophilic Substitution : The C-4 position of the pyrazolone ring undergoes nitration or sulfonation. For example:

    Pyrazolone+HNO3H2SO4,  0C4-Nitro-pyrazolone derivative\text{Pyrazolone} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4,\; 0^\circ\text{C}} \text{4-Nitro-pyrazolone derivative}

    Reaction efficiency depends on the electron-donating effects of the ethoxyphenyl group.

  • Ring-Opening with Nucleophiles : In basic media (e.g., NaOH), the pyrazolone ring opens to form enolate intermediates, which react with electrophiles like alkyl halides:

    Enolate+R-XR-substituted pyrazolone\text{Enolate} + \text{R-X} \rightarrow \text{R-substituted pyrazolone}

    This pathway is critical for synthesizing analogs with modified biological activity .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the hydrazone group to a diazonium salt, which can couple with phenols or amines to form azo dyes.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazinylidene group to a hydrazine derivative, altering the compound’s electronic properties.

Complexation with Metal Ions

The compound acts as a bidentate ligand , coordinating with transition metals via the hydrazone nitrogen and pyrazolone carbonyl oxygen:

Metal IonReaction ConditionsComplex StructureApplication
Cu(II)Ethanol, refluxSquare planarCatalysis
Fe(III)Aqueous NaOHOctahedralMagnetic materials

Stoichiometry (1:1 or 1:2 metal-ligand ratio) depends on pH and solvent polarity.

Acid-Base Reactions

The pyrazolone ring’s enolic -OH group (pKa ~8.5) deprotonates in alkaline media, forming a resonance-stabilized enolate. This property is exploited in pH-dependent solubility studies and drug formulation.

Mechanistic Insights

  • Hydrazone Reactivity : The -N=N- group’s polarity facilitates nucleophilic attack at the β-nitrogen, driving condensation and cyclization .

  • Pyrazolone Ring Activation : Electron-withdrawing substituents (e.g., ethoxy) enhance electrophilic substitution at C-4 by destabilizing the aromatic ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit structural versatility due to variable substituents on the core scaffold. Below is a comparative analysis of the target compound with structurally related analogs, focusing on molecular properties, substituent effects, and biological activities.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Functional Groups Lipinski Compliance Biological Activity Reference
(4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one (Target) Not reported Not reported 2-Ethoxyphenyl, hydrazinylidene Not reported Hydrazinylidene, ethoxy Likely* Antimicrobial (inferred)
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 Acetyl, methyl, 2-nitrophenyl 170 Nitro, acetyl Yes Not explicitly reported
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Not reported Not reported 2-Chlorophenyl, thiocarbonohydrazide Not reported Chlorine, thiocarbonohydrazide Not reported Hydrogen-bonding networks
4-[(E)-(4-Diethylamino-2-hydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Not reported Not reported Diethylamino, hydroxy, phenyl Not reported Hydroxy, diethylamino Likely* Antibacterial, antifungal

Notes:

  • Lipinski Compliance: The target compound’s ethoxyphenyl group likely enhances compliance with Lipinski’s Rule of Five (molecular weight <500, LogP <5), similar to the nitro-substituted analog .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity but may reduce bioavailability due to polarity (e.g., compound) . Electron-Donating Groups (e.g., -OCH₂CH₃): Improve lipophilicity and membrane permeability (target compound) . Halogens (e.g., -Cl): Enhance binding to hydrophobic pockets in target proteins ( compound) .

Analytical Characterization

  • Spectroscopy: IR data for nitro- and acetyl-substituted pyrazolones () confirm C=O (1702 cm⁻¹) and C=N (1519 cm⁻¹) stretches, analogous to the target compound’s hydrazinylidene C=N group .
  • Crystallography: Hydrogen-bonding networks in ’s chlorine-substituted derivative suggest similar crystal packing for the target compound, impacting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.